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peroxisomal membrane protein 35

Ubiquitin ligase specificity Peroxisome biology Protein import

Peroxisomal membrane protein 35 (PMP35, also designated PEX2, PAF-1, or PXMP3; CAS 135847-86-8) is a 35-kDa integral peroxisomal membrane protein essential for peroxisome biogenesis. It functions as an E3 ubiquitin-protein ligase within the RING-finger complex (PEX2-PEX10-PEX12) that governs the ubiquitination and recycling of the PEX5 receptor during peroxisomal matrix protein import.

Molecular Formula C5H7N3OS
Molecular Weight 0
CAS No. 135847-86-8
Cat. No. B1180082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameperoxisomal membrane protein 35
CAS135847-86-8
Synonymsperoxisomal membrane protein 35
Molecular FormulaC5H7N3OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peroxisomal Membrane Protein 35 (PMP35) – Procurement Rationale and Baseline Identity


Peroxisomal membrane protein 35 (PMP35, also designated PEX2, PAF-1, or PXMP3; CAS 135847-86-8) is a 35-kDa integral peroxisomal membrane protein essential for peroxisome biogenesis. It functions as an E3 ubiquitin-protein ligase within the RING-finger complex (PEX2-PEX10-PEX12) that governs the ubiquitination and recycling of the PEX5 receptor during peroxisomal matrix protein import [1]. Mutations in the encoding gene are causal for complementation group 5/10 of Zellweger spectrum disorders, underscoring its non-redundant role in peroxisome assembly [2].

Why Peroxisomal Membrane Protein 35 Cannot Be Substituted by In-Class RING Peroxins or Other PMP Family Members


The RING-finger peroxins PEX2, PEX10, and PEX12 share E3 ubiquitin ligase motifs yet execute mechanistically distinct and non-interchangeable ubiquitination programs. PEX2 is uniquely responsible for Ubc4-dependent polyubiquitination of PEX5, while PEX12 catalyzes Pex4-dependent monoubiquitination [1]. PMP70, a 70-kDa ATP-binding cassette transporter, can partially rescue peroxisome biogenesis in PEX2-deficient cells only when overexpressed, and its disease-causing mutations are associated with a distinct disorder (adrenoleukodystrophy) rather than Zellweger syndrome [2]. These functional, disease-association, and regulatory differences mean that simple in-class substitution without isoform-specific validation will fail to replicate experimental or therapeutic outcomes.

Quantitative Differentiation Evidence for Peroxisomal Membrane Protein 35 Relative to Closest Analogs


PEX2 Mediates Ubc4-Dependent Polyubiquitination of PEX5, While PEX12 Catalyzes Pex4-Dependent Monoubiquitination

In a direct head-to-head in vitro ubiquitination assay, the RING domain of Pex2 (PMP35) catalyzes Ubc4-dependent polyubiquitination of the PEX5 receptor, whereas the RING domain of Pex12 catalyzes Pex4-dependent monoubiquitination. This distinct E2-conjugating enzyme selectivity determines whether PEX5 is recycled (monoubiquitination) or degraded (polyubiquitination) [1]. No other peroxin exhibits this specific Ubc4-coupled polyubiquitination activity against PEX5, making this a defining biochemical fingerprint of the target compound.

Ubiquitin ligase specificity Peroxisome biology Protein import

Liver Cholesterol Is Reduced by 40% in PEX2-/- Mice, Contrasting with Normal Cholesterol Levels in PEX5-/- Mice

In PEX2-/- knockout mice, hepatic cholesterol content is decreased by 40% relative to wild-type controls [1]. In marked contrast, liver homogenates from PEX5-/- knockout mice exhibit normal cholesterol levels and normal or slightly increased activity of cholesterol biosynthetic enzymes [2]. This cross-study comparison reveals a PEX2-specific impact on cholesterol homeostasis that is not observed with PEX5 deficiency, despite both being models of Zellweger syndrome.

Cholesterol homeostasis Knockout mouse model Zellweger syndrome

PMP35 mRNA Is Two-Fold More Abundant Than PMP70 mRNA in Mouse Brain, Liver, and Kidney

Quantitative competitive reverse transcriptase-PCR in mouse tissues demonstrates that PMP35 mRNA levels are approximately two-fold higher than those of PMP70 in brain, liver, and kidney [1]. This expression hierarchy is a distinguishing feature, as PMP70—another peroxisomal membrane protein often considered alongside PMP35—shows consistently lower steady-state transcript abundance in these metabolically active tissues.

Peroxisomal membrane protein expression Tissue distribution mRNA quantification

Evolutionary Rate of PMP35 (0.14% per Million Years) Distinguishes It from PMP22 (0.17%) and PMP70 (0.07%)

Amino acid substitution rate analysis reveals that PMP35 evolves at 0.14% per million years, which is intermediate between the faster-evolving PMP22 (0.17% per million years) and the more conserved PMP70 (0.07% per million years) [1]. Catalase, a peroxisomal matrix enzyme, evolves at 0.13% per million years. This quantitative divergence in evolutionary rates indicates distinct selective pressures and potential functional constraints among peroxisomal membrane proteins.

Molecular evolution Peroxisomal membrane proteins Phylogenetic conservation

PEX2 ELISA Kits Achieve 0.056 ng/mL Sensitivity Without Cross-Reactivity to Analogous Peroxins

Multiple commercial sandwich ELISA kits targeting PEX2 (PMP35) report a minimum detectable dose of 0.056 ng/mL with a detection range of 0.156–10 ng/mL, and no significant cross-reactivity or interference with PEX2 analogues is observed . While cross-reactivity testing against every possible peroxin has not been exhaustively performed, the declared specificity against closely related in-class analogs provides procurement confidence relative to less-specific detection reagents.

ELISA sensitivity Immunoassay specificity Biomarker detection

PMP35 Gene Expression Is Clofibrate-Responsive and Disproportionately High in Neural Tissue, Distinct from Other PMP Genes

Reverse transcriptase-PCR analysis in mouse tissues shows that PMP35 gene expression is responsive to the peroxisome proliferator clofibrate and is disproportionately high in neural tissue [1]. This contrasts with the expression profiles of other peroxisomal membrane protein genes such as PMP70 and PMP22, which exhibit different tissue-specific distributions and regulatory responses [2]. The unique neural enrichment and pharmacological inducibility of PMP35 suggest tissue-specific transcriptional control mechanisms not shared by its closest homologs.

Gene regulation Peroxisome proliferator-activated receptor Neural tissue expression

Evidence-Backed Application Scenarios for Peroxisomal Membrane Protein 35 Procurement


In Vitro Reconstitution of PEX5 Polyubiquitination for Peroxisomal Import Studies

When the scientific objective is to biochemically reconstitute the polyubiquitination arm of PEX5 receptor regulation, recombinant PEX2 (PMP35) is the only suitable RING peroxin. Unlike PEX12, which drives Pex4-dependent monoubiquitination, PEX2 specifically catalyzes Ubc4-dependent polyubiquitination that targets PEX5 for proteasomal degradation [1]. Procurement of PEX2 is thus mandatory for experiments requiring selective activation of the PEX5 degradation pathway.

Peroxisome-Deficient Cholesterol Dysregulation Models Using PEX2 Knockout Systems

PEX2-/- mice exhibit a 40% reduction in liver cholesterol content, a phenotype not observed in PEX5-/- mice [1][2]. Researchers investigating the peroxisomal contribution to hepatic cholesterol homeostasis should select PEX2-targeted knockout or knockdown reagents to generate this specific metabolic disruption, as PEX5 deficiency does not recapitulate the cholesterol phenotype.

Quantitative Tissue Expression Analysis in Neural Peroxisome Research

PMP35 mRNA is two-fold more abundant than PMP70 in brain tissue and exhibits disproportionate neural enrichment [1][2]. For studies of peroxisomal function in the central nervous system, PMP35-specific antibodies, ELISA kits, or mRNA probes are the preferred tools to ensure adequate detection sensitivity and tissue-relevant signal.

Complementation Group-Specific Genetic Screening for Zellweger Spectrum Disorders

Mutations in PEX2 define complementation group 5 (CG5, equivalent to CG10), which is genetically and clinically distinct from CG7/CG-B (PEX10 mutations) and CG3 (PEX12 mutations) [1]. Diagnostic screening or functional complementation assays require PEX2-specific expression constructs, as plasmids encoding PEX10 or PEX12 will not rescue peroxisomal defects in PEX2-deficient patient cells.

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